7-Hexanoyltaxol

multidrug resistance P-glycoprotein oncology

7-Hexanoyltaxol (synonym QP2; CAS 185681-64-5; molecular formula C₅₃H₆₁NO₁₅; MW 952 g/mol) is a semi-synthetic taxane derived from paclitaxel via selective C7‑hexanoylation. The hexanoyl ester at the 7‑position substantially reduces aqueous solubility relative to paclitaxel—a property deliberately exploited for sustained local drug delivery from polymer matrices.

Molecular Formula C53H61NO15
Molecular Weight 952 g/mol
CAS No. 185681-64-5
Cat. No. B1245436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hexanoyltaxol
CAS185681-64-5
Synonyms7-hexanoyltaxol
QP2 cpd
Molecular FormulaC53H61NO15
Molecular Weight952 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)OC(=O)C
InChIInChI=1S/C53H61NO15/c1-8-9-13-26-39(57)67-37-27-38-52(29-64-38,69-32(4)56)44-46(68-48(61)35-24-18-12-19-25-35)53(63)28-36(30(2)40(50(53,5)6)43(65-31(3)55)45(59)51(37,44)7)66-49(62)42(58)41(33-20-14-10-15-21-33)54-47(60)34-22-16-11-17-23-34/h10-12,14-25,36-38,41-44,46,58,63H,8-9,13,26-29H2,1-7H3,(H,54,60)/t36-,37-,38+,41-,42+,43+,44-,46-,51+,52-,53+/m0/s1
InChIKeyNZLHIVUUYZXTDR-OFSAWIQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hexanoyltaxol (CAS 185681-64-5): A 7-Acyl Paclitaxel Derivative Engineered for MDR Evasion and Local Drug Delivery


7-Hexanoyltaxol (synonym QP2; CAS 185681-64-5; molecular formula C₅₃H₆₁NO₁₅; MW 952 g/mol) is a semi-synthetic taxane derived from paclitaxel via selective C7‑hexanoylation. The hexanoyl ester at the 7‑position substantially reduces aqueous solubility relative to paclitaxel—a property deliberately exploited for sustained local drug delivery from polymer matrices [1]. Originally disclosed in US Patent 6,136,988, 7‑hexanoyltaxol retains the taxane mechanism of microtubule stabilization but exhibits a markedly different cytotoxicity fingerprint across the NCI‑60 tumor cell line panel, as well as strikingly reduced susceptibility to P‑glycoprotein‑mediated multidrug resistance (MDR ratio = 1 vs. 158 for paclitaxel) [2]. The compound was advanced into human clinical trials as a stent‑eluting agent (QuaDDS‑QP2 stent) for the prevention of coronary in‑stent restenosis, generating quantitative angiographic and intravascular ultrasound (IVUS) datasets that distinguish it from both bare metal stents and other drug‑eluting stent (DES) platforms [3].

Why Paclitaxel, Docetaxel, or Other Taxanes Cannot Simply Replace 7-Hexanoyltaxol in MDR Oncology Models or Polymer-Based DES Applications


Although 7‑hexanoyltaxol shares the taxane diterpenoid core with paclitaxel and docetaxel, the C7‑hexanoyl ester substitution qualitatively alters two properties that preclude simple in‑class substitution: (i) it reduces aqueous solubility below that of paclitaxel, enabling controlled, prolonged release from acrylate‑polymer matrices where paclitaxel would elute too rapidly [1]; and (ii) it confers near‑complete evasion of P‑glycoprotein‑mediated efflux (MDR ratio = 1, vs. 158 for paclitaxel), meaning that in MDR‑expressing tumor models, equipotent dosing of paclitaxel or docetaxel fails where 7‑hexanoyltaxol retains full growth‑inhibitory activity [2]. Furthermore, in the drug‑eluting stent setting, the clinical experience with the QuaDDS‑QP2 stent revealed a risk–benefit profile—potent neointimal suppression (+70% reduction in neointimal growth by IVUS) paired with an elevated late stent thrombosis rate (+10.3% at 12 months)—that is distinct from both sirolimus‑eluting and polymer‑based paclitaxel‑eluting stents, underscoring that neither the parent compound nor alternative DES agents produce the same biological outcome [3].

Head-to-Head Quantitative Differentiation: 7-Hexanoyltaxol vs. Paclitaxel in Cytotoxicity, MDR Evasion, and Clinical DES Performance


MDR Evasion: 7-Hexanoyltaxol Achieves an MDR Ratio of 1 vs. 158 for Paclitaxel Across Multidrug-Resistant Cell Lines

In a direct head‑to‑head comparison using a 26‑cell‑line panel that included MDR⁺ and MDR⁻ phenotypes, 7‑hexanoyltaxol exhibited an MDR ratio of 1, indicating complete retention of activity against multidrug‑resistant cells, whereas paclitaxel displayed an MDR ratio of 158, reflecting nearly complete loss of efficacy in MDR‑expressing lines [1]. The mean IC₅₀ across all 26 cell lines was 0.008 µg/mL for 7‑hexanoyltaxol vs. 0.020 µg/mL for paclitaxel, a 2.5‑fold difference in mean potency favoring the hexanoyl derivative [1].

multidrug resistance P-glycoprotein oncology taxane resistance

Cell-Line-Selective Cytotoxicity: 7-Hexanoyltaxol Outperforms Paclitaxel in Melanoma M14 and Ovarian OVCAR-5, While Paclitaxel Dominates SK-MEL-2 and NSCLC

In a five‑cell‑line LC₅₀ comparison disclosed in German Patent DE 600 04 630 T2, 7‑hexanoyltaxol demonstrated greater cytotoxicity than paclitaxel against melanoma M14 cells and ovarian carcinoma OVCAR‑5 cells, whereas paclitaxel was more cytotoxic against melanoma SK‑MEL‑2 cells and non‑small cell lung cancer (NSCLC) lines. The two compounds exhibited equivalent cytotoxicity against colon carcinoma HT‑29 cells [1]. This cell‑line‑dependent potency inversion means that selection of 7‑hexanoyltaxol over paclitaxel is warranted specifically in M14‑melanoma and OVCAR‑5‑ovarian experimental models, but not in SK‑MEL‑2 or NSCLC models where paclitaxel remains superior [1].

cell line selectivity melanoma ovarian cancer cytotoxicity profiling

Neointimal Growth Suppression in Drug-Eluting Stents: IVUS-Documented 70% Reduction vs. Bare Metal Stents at 6 Months

In the SCORE randomized trial IVUS substudy (n = 122 patients; qDES = 66, BMS = 56), the 7‑hexanoyltaxol‑eluting QuaDDS stent reduced neointimal growth by 70% at the tightest cross‑section and by 68% over the entire stented segment at 6‑month follow‑up compared with bare metal stents (P < 0.0001 for both endpoints). Stent expansion at baseline was comparable between groups, confirming that the biological effect—not mechanical differences—drove the neointimal suppression [1][2].

drug-eluting stent neointimal hyperplasia intravascular ultrasound coronary restenosis

Angiographic Restenosis Reduction: 7.4% vs. 32.7% for BMS at 6 Months, but with a 10.3% Late Stent Thrombosis Rate at 12 Months

In the SCORE randomized trial (QuaDDS n = 126 vs. BMS n = 140), the six‑month angiographic binary restenosis rate was 7.4% for the 7‑hexanoyltaxol‑eluting stent vs. 32.7% for the bare metal control (P < 0.0001), a 77% relative reduction [1]. However, the stent thrombosis rate in the QuaDDS group escalated from 3.2% at 1 month to 10.3% at 12 months, accompanied by increased non‑Q‑wave myocardial infarction and cardiac death rates, leading the trial's Data Safety Monitoring Board to terminate enrollment prematurely [1]. A subsequent meta‑analysis of randomized DES trials confirmed that polymer‑based 7‑hexanoyltaxol‑eluting stents reduced restenosis (RR = 0.23; 95% CI: 0.11–0.49) but were uniquely associated with a significant increase in stent thrombosis and myocardial infarction, a safety signal not observed with sirolimus‑eluting (RR = 0.08; 95% CI: 0.05–0.13) or polymer‑based paclitaxel‑eluting stents (RR = 0.21; 95% CI: 0.14–0.32) [2].

angiographic restenosis stent thrombosis target vessel revascularization safety profile

Differential Tubulin Polymerization Potency and G2/M Arrest: Paclitaxel Is ~2-Fold More Potent at Purified Tubulin, but 7-Hexanoyltaxol Retains Functional Microtubule Stabilization

In cell‑free biochemical assays, paclitaxel demonstrated greater intrinsic tubulin‑polymerizing potency than 7‑hexanoyltaxol (tubulin ED₅₀ = 2.1 µg/mL vs. 4.3 µg/mL; ~2‑fold difference). Conversely, 7‑hexanoyltaxol required a higher concentration to achieve G2/M arrest in CCRF‑CEM leukemia cells (minimum effective dose = 0.10 µg/mL vs. 0.025 µg/mL for paclitaxel; 4‑fold difference) [1]. Despite these differences at the molecular level, the mean graph correlation coefficient (rho = 0.67) indicated a good but non‑identical pattern match to paclitaxel across the NCI‑60 screen, confirming that C7‑hexanoylation modulates, but does not abolish, taxane‑class pharmacology [1].

tubulin polymerization G2/M cell cycle arrest mitotic inhibitor mechanism of action

Reduced Aqueous Solubility Enables Controlled Polymer‑Matrix Release: A Physicochemical Differentiator from Paclitaxel and Water‑Soluble Taxane Prodrugs

German Patent DE 600 04 630 T2 explicitly teaches that 7‑hexanoyltaxol possesses aqueous solubility lower than that of paclitaxel, a property exploited to achieve sustained drug release from acrylate‑polymer stent coatings over months rather than days [1]. In comparative in vivo stent studies cited in the same patent, arteries treated with 7‑hexanoyltaxol‑containing polymer stents exhibited the lowest percent diameter stenosis when compared with paclitaxel‑containing stents and stents eluting the water‑soluble taxane derivative 7‑xylosyltaxol—confirming that reduced water solubility correlates with prolonged local retention and superior neointimal suppression in this delivery modality [1].

aqueous solubility drug-eluting stent polymer matrix controlled release physicochemical property

Validated Application Scenarios for 7-Hexanoyltaxol Based on Quantitative Differentiation Evidence


MDR Oncology Research: Probing P‑Glycoprotein‑Independent Taxane Cytotoxicity

7‑Hexanoyltaxol is the preferred taxane probe for experiments requiring microtubule stabilization in P‑glycoprotein‑overexpressing (MDR⁺) tumor models. With an MDR ratio of 1 versus 158 for paclitaxel, it retains full activity in cell lines where paclitaxel and docetaxel fail due to efflux‑mediated resistance [1]. This property makes 7‑hexanoyltaxol an essential positive control in MDR reversal screens and in studies dissecting P‑glycoprotein‑dependent vs. P‑glycoprotein‑independent taxane resistance mechanisms. Preferential activity has been documented in M14 melanoma and OVCAR‑5 ovarian carcinoma lines, guiding cell‑line selection for MDR‑focused experimental designs [2].

Drug‑Eluting Stent R&D: Reference Compound for Neointimal Suppression vs. Thrombogenicity Trade‑Off Studies

The SCORE trial provides a uniquely complete clinical dataset for a taxane‑eluting stent: 70% IVUS‑documented neointimal growth reduction and a 77% angiographic restenosis reduction (7.4% vs. 32.7%) at 6 months, counterbalanced by a 10.3% late stent thrombosis rate at 12 months [3][4]. This efficacy–safety dissociation makes 7‑hexanoyltaxol an irreplaceable reference agent in preclinical DES development for evaluating the interplay between antiproliferative potency, polymer biocompatibility, drug release kinetics, and late thrombotic risk. No other taxane DES agent has generated a comparable quantitative safety signal in a randomized trial.

Polymer‑Based Controlled‑Release Formulation Development

The deliberately reduced aqueous solubility of 7‑hexanoyltaxol relative to paclitaxel—a consequence of C7‑hexanoyl esterification—enables prolonged release from acrylate‑polymer matrices [5]. In comparative porcine coronary stent studies, 7‑hexanoyltaxol‑loaded polymer stents produced the lowest percent diameter stenosis among tested taxane‑eluting stents (paclitaxel and 7‑xylosyltaxol), directly correlating lower solubility with superior in vivo retention and biological effect [5]. This validated solubility–efficacy relationship positions 7‑hexanoyltaxol as a benchmark low‑solubility taxane payload for formulation scientists optimizing release kinetics in implantable drug‑device combinations.

Tubulin Pharmacology: Concentration‑Dependent Taxane Pleiotropy Studies

With a tubulin ED₅₀ of 4.3 µg/mL (vs. 2.1 µg/mL for paclitaxel) and a G2/M arrest MED of 0.10 µg/mL (vs. 0.025 µg/mL for paclitaxel), 7‑hexanoyltaxol requires approximately 2‑ to 4‑fold higher concentrations to achieve equivalent microtubule‑stabilizing and cell‑cycle‑arresting effects [1]. This attenuated molecular potency, combined with a mean graph correlation coefficient of rho = 0.67 (indicating a good but non‑identical NCI‑60 response pattern), makes 7‑hexanoyltaxol a valuable tool for dissecting concentration‑dependent taxane effects on tubulin dynamics, mitotic slippage, and non‑mitotic taxane actions (e.g., endothelial cell migration inhibition relevant to DES biology).

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